1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with isopropyl hydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways . For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole: This compound shares a similar pyrazole core but has different substituents, leading to distinct chemical properties and applications.
1-(4-Chlorophenyl)-2-(acetamido)ethane boronic acid: Another compound with a 4-chlorophenyl group, but with different functional groups that confer unique reactivity and biological activity.
Uniqueness: 1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and an isopropyl group on the pyrazole ring makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
1020724-30-4 |
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Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O2/c1-8(2)12-7-11(13(17)18)15-16(12)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,17,18) |
InChI Key |
XGAWKUJIVQTDLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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